![molecular formula C18H18N2O3S B275308 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide](/img/structure/B275308.png)
6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative that is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide has several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that regulate gene expression. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide involves a series of chemical reactions. The first step involves the reaction of 2-naphthol with chlorosulfonic acid to produce 2-naphthalenesulfonic acid. The second step involves the reaction of 2-naphthalenesulfonic acid with pyridine-2-amine to produce 2-(pyridin-2-yl)naphthalene-1-sulfonic acid. The final step involves the reaction of 2-(pyridin-2-yl)naphthalene-1-sulfonic acid with 1-bromo-6-propoxyhexane to produce 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
The compound 6-propoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide has been the subject of several scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H18N2O3S |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-propoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-11-23-16-8-6-15-13-17(9-7-14(15)12-16)24(21,22)20-18-5-3-4-10-19-18/h3-10,12-13H,2,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
OSDRMMHSAAVONQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.